molecular formula C12H12O5 B3022807 Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate CAS No. 22027-52-7

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No.: B3022807
CAS No.: 22027-52-7
M. Wt: 236.22 g/mol
InChI Key: PAGMDUGVIOXELP-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is an organic compound with the molecular formula C12H12O5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an oxopropanoyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate can be synthesized through the esterification of 4-(3-methoxy-3-oxopropanoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the required purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets. The methoxy and oxopropanoyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • Methyl 4-(3-methoxy-3-oxopropyl)benzoate
  • Methyl 4-(3-methoxy-3-oxopropyl)benzoate
  • Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Comparison: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is unique due to the presence of both methoxy and oxopropanoyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397557
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-26-8, 22027-52-7
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22027-52-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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